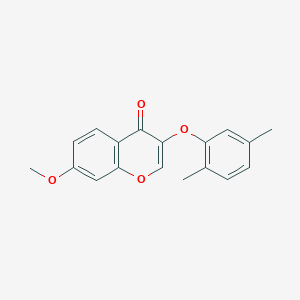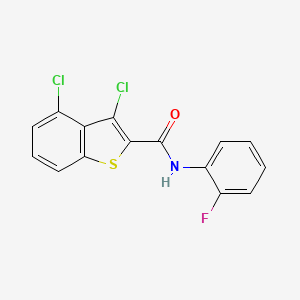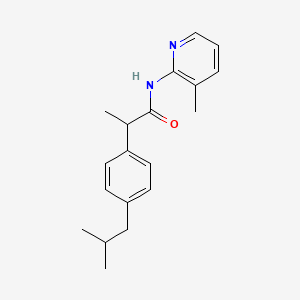
3-(2,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.10485899 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
- A study by Al-ayed (2011) synthesized derivatives of 4H-chromen-4-one, including compounds with structural similarities to "3-(2,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one." These compounds were screened for antibacterial and antioxidant activities. The study found that certain derivatives showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as notable antioxidant activities. This indicates the potential of these compounds in developing new antibacterial agents with antioxidant properties (Al-ayed, 2011).
Chemical Synthesis and Applications
- Research on the synthesis, spectroscopy, and electrochemistry of new 3-aryl-4-hydroxy-2H-chromene-2-ones, which are structurally related to the compound of interest, has shown these derivatives to be promising for applications in material science and as potential antibacterial compounds. Their synthesis involves the conversion of 4-hydroxy coumarin derivatives through various chemical reactions, highlighting the versatility of chromen-4-one derivatives in chemical synthesis (Al-ayed, 2011).
Molecular Modeling and Biological Activity
- Another study focused on the molecular characterization, biological activity, and in silico study of a derivative closely related to "this compound." This compound was investigated as a novel selective COX-2 inhibitor, highlighting the compound's potential in drug discovery, particularly in designing new anti-inflammatory or anticancer agents. The study's findings emphasize the importance of molecular modeling in understanding the interaction of chromen-4-one derivatives with biological targets (Rullah et al., 2015).
Phototransformation Studies
- Phototransformation studies of chromen-4-one derivatives have provided insights into their chemical behavior under UV light, which could have implications for their use in photodynamic therapy or as photoactivated drugs. These studies reveal how structural modifications of chromen-4-one derivatives can affect their photophysical properties and potential applications in light-sensitive therapeutic interventions (Khanna et al., 2015).
Propiedades
IUPAC Name |
3-(2,5-dimethylphenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-4-5-12(2)15(8-11)22-17-10-21-16-9-13(20-3)6-7-14(16)18(17)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECGMAMQLTYRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine](/img/structure/B5595967.png)

![1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B5595970.png)
![N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5595977.png)
![2-(3-methoxybenzyl)-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5595983.png)

![N-[3-(4-morpholinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5595996.png)

![3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)
![2-(3,4-dimethoxyphenyl)-3-[(4-ethyl-1-piperazinyl)methyl]-7-methylquinoline](/img/structure/B5596016.png)
![methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside](/img/structure/B5596021.png)
![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)
![2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5596045.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)
